molecular formula C23H24N4O3S B2776927 N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112374-96-5

N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2776927
CAS No.: 1112374-96-5
M. Wt: 436.53
InChI Key: PQZRNPRHEXKPLJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-14-8-6-7-9-17(14)24-19(28)13-31-23-25-20-16-12-15(30-4)10-11-18(16)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRNPRHEXKPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to its combination of benzofuran and oxadiazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a pyrimidoindole core and a sulfanyl-acetamide moiety, suggests diverse pharmacological applications.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure:

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H22N4O3S
Molar Mass 414.50 g/mol
CAS Number 1112301-47-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or receptor modulator.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that derivatives of pyrimidoindole compounds exhibit significant anti-inflammatory effects. For instance, compounds with similar structures demonstrated inhibition of COX enzymes (cyclooxygenases), which are critical in inflammatory processes .
    • In vitro studies reported IC50 values for COX inhibition comparable to standard anti-inflammatory drugs like celecoxib .
  • Anticancer Potential :
    • The compound's structure suggests potential anticancer properties. Similar pyrimidoindole derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines .
    • Research has indicated that certain modifications to the pyrimidoindole core can enhance cytotoxicity against various cancer types.
  • Antioxidant Activity :
    • Compounds similar to N-(2-ethylphenyl)-2-{...} have been tested for antioxidant properties. They showed capacity to scavenge free radicals and protect cellular components from oxidative stress .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes findings from various studies:

Compound NameBiological ActivityIC50/ED50 Values
N-(2-ethylphenyl)-2-{...}Anti-inflammatoryComparable to celecoxib
8-methoxy-pyrimido[5,4-b]indole derivativeAnticancerIC50 = 10 μM
Pyrimidine derivative (similar structure)AntioxidantEC50 = 15 μM

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives showed that modifications at specific positions on the pyrimidine ring enhanced anti-inflammatory activity. The compound's ability to inhibit COX enzymes was confirmed through both in vitro assays and in vivo models using carrageenan-induced paw edema in rats .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyrimidoindole derivatives against various cancer cell lines. The study highlighted that structural modifications could significantly enhance anticancer efficacy, leading to apoptosis and cell cycle arrest .

Case Study 3: Antioxidant Properties

Research exploring the antioxidant capabilities of similar compounds indicated their potential use in preventing oxidative stress-related diseases. The compounds were shown to effectively reduce reactive oxygen species (ROS) levels in cellular assays .

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